Ethyl 6-(tert-butyl)-2-methylnicotinate is a chemical compound belonging to the family of nicotinic acid esters. It is characterized by its structural features, including a tert-butyl group and an ethyl ester functional group attached to a 2-methylpyridine core. The compound has garnered interest due to its potential applications in medicinal chemistry and organic synthesis.
Ethyl 6-(tert-butyl)-2-methylnicotinate can be synthesized from 6-methylnicotinic acid through esterification processes. This compound falls under the category of nicotinic acid derivatives, which are known for their biological activities and relevance in pharmacology. Its molecular formula is , with a molecular weight of approximately 219.28 g/mol.
The synthesis of Ethyl 6-(tert-butyl)-2-methylnicotinate typically involves the esterification of 6-(tert-butyl)-2-methylnicotinic acid with ethanol or another alcohol in the presence of an acid catalyst, such as sulfuric acid. This reaction is generally carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Ethyl 6-(tert-butyl)-2-methylnicotinate features a pyridine ring substituted at the 6-position with a tert-butyl group and at the 2-position with a methyl group. The ethyl ester group is attached to the carboxylic acid functional group.
CC(=O)N1=C(C=C(C=C1)C(C)(C)C)C(=O)OCC.Ethyl 6-(tert-butyl)-2-methylnicotinate can undergo various chemical reactions, including:
The mechanism of action for Ethyl 6-(tert-butyl)-2-methylnicotinate involves its interaction with biological targets, likely through modulation of nicotinic receptors or other related pathways. The presence of the tert-butyl group enhances lipophilicity, facilitating cellular uptake and interaction with membrane-bound receptors.
The specific molecular targets remain under investigation, but preliminary studies suggest potential activity against certain enzymes involved in metabolic pathways.
Ethyl 6-(tert-butyl)-2-methylnicotinate has several scientific applications:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4